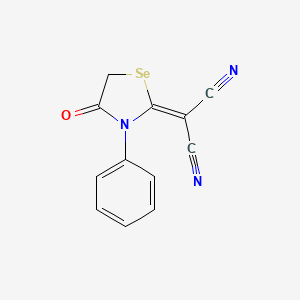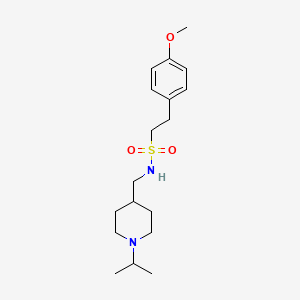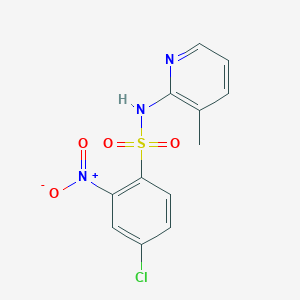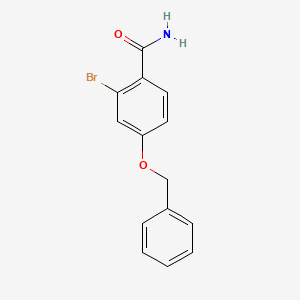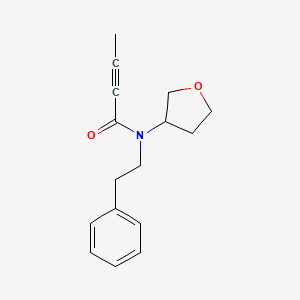![molecular formula C20H18N4O3 B2786946 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine CAS No. 352225-04-8](/img/structure/B2786946.png)
4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The inhibition of PARP by this compound has been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine involves the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine, which is an enzyme involved in DNA repair. When DNA is damaged, 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine is activated and recruits other proteins to repair the damage. However, in cancer cells, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine leads to the accumulation of DNA damage, which can cause cell death. In neurodegenerative disorders, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine reduces the activation of inflammatory pathways and oxidative stress, leading to neuroprotection.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine are primarily related to its inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine. In cancer cells, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine leads to the accumulation of DNA damage, which can cause cell death. In neurodegenerative disorders, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine reduces the activation of inflammatory pathways and oxidative stress, leading to neuroprotection. However, the compound may also have off-target effects on other enzymes and pathways, which may have unintended consequences.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine in lab experiments is its potent inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine, which allows for the study of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine-dependent pathways and processes. However, the compound may also have off-target effects on other enzymes and pathways, which may complicate the interpretation of results. Additionally, the compound may have limited solubility or stability in certain experimental conditions, which may affect its efficacy.
Orientations Futures
There are several future directions for the study of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine. One direction is the development of more potent and selective 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine inhibitors, which may have improved efficacy and reduced off-target effects. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Finally, the compound's mechanism of action and off-target effects may be further elucidated through structural and biochemical studies.
Méthodes De Synthèse
The synthesis of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-(4-nitrophenyl)-3-methyl-1,2-pyrazolidine-5-one. This intermediate is then reacted with benzaldehyde to form 4-(4-nitrophenyl)-6-phenyl-2-pyrimidinone. Finally, the pyrimidinone is reacted with morpholine in the presence of a base to form the target compound.
Applications De Recherche Scientifique
4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative disorders. In cancer, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine by this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy, leading to improved outcomes for patients. In neurodegenerative disorders, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function.
Propriétés
IUPAC Name |
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-24(26)17-8-6-16(7-9-17)19-14-18(15-4-2-1-3-5-15)21-20(22-19)23-10-12-27-13-11-23/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVARUSYWJYGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


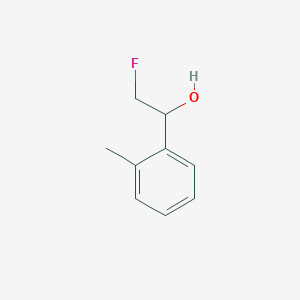
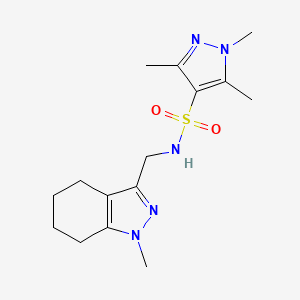
![2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2786868.png)
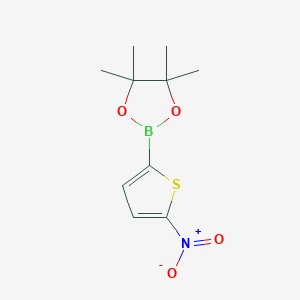
![tert-butyl [(3-allyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2786875.png)
![1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2786876.png)
![N-(2-methylphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2786877.png)
![N-(4-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2786878.png)
